molecular formula C7H6ClFO B1586404 4-Chloro-3-fluorobenzyl alcohol CAS No. 202925-10-8

4-Chloro-3-fluorobenzyl alcohol

Cat. No.: B1586404
CAS No.: 202925-10-8
M. Wt: 160.57 g/mol
InChI Key: JEAFLVNESBTMPU-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorobenzyl alcohol is an organic compound with the molecular formula C7H6ClFO It is a benzyl alcohol derivative where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-chloro-3-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluorobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form 4-chloro-3-fluorobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the alcohol can lead to the formation of 4-chloro-3-fluorotoluene.

    Substitution: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: 4-Chloro-3-fluorobenzaldehyde.

    Reduction: 4-Chloro-3-fluorotoluene.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
4-Chloro-3-fluorobenzyl alcohol serves as an important pharmacophore in drug design. Its structural features allow for the development of novel therapeutic agents, particularly in oncology and anti-inflammatory research. The presence of halogen substituents enhances the compound's binding affinity to biological targets, making it a valuable candidate for further study in drug development.

Case Study:
In a study focusing on the synthesis of anti-cancer agents, researchers utilized this compound as a starting material to create a series of compounds that exhibited significant cytotoxicity against various cancer cell lines. The modifications made to the benzyl alcohol structure were crucial in enhancing the efficacy and selectivity of the resulting compounds .

Materials Science

Polymer Synthesis:
The compound is explored for its potential in synthesizing novel polymers with unique properties. Its reactivity allows it to be used as a monomer or functional group in polymerization processes, leading to materials that can be tailored for specific applications such as coatings, adhesives, and electronic components.

Data Table: Polymer Properties

Polymer TypeMonomer UsedKey Properties
Poly(4-chloro-3-fluorobenzyl methacrylate)This compoundHigh thermal stability, UV resistance
CopolymerThis compound + StyreneEnhanced mechanical strength

Industrial Applications

Specialty Chemicals:
In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it suitable for synthesizing other valuable compounds used in pharmaceuticals and agrochemicals.

Synthesis Pathways:
The synthesis of derivatives from this compound typically involves oxidation or substitution reactions. For instance, oxidation can yield corresponding aldehydes or ketones, while nucleophilic substitution can lead to amines or esters .

Biological Research

Biochemical Studies:
This compound is also employed as a tool in biochemical research to investigate enzyme interactions and cellular pathways. Its structural characteristics allow researchers to study the effects of halogen substitutions on enzyme activity and specificity.

Case Study:
In enzymatic studies involving aryl-alcohol oxidases, it was found that halogenated benzyl alcohols like this compound influenced the kinetics of substrate conversion significantly. The presence of chlorine and fluorine enhanced the binding interactions with the active site of the enzyme, demonstrating its utility in mechanistic studies .

Mechanism of Action

The mechanism of action of 4-chloro-3-fluorobenzyl alcohol depends on its specific application. In chemical reactions, the alcohol group can act as a nucleophile, participating in various transformations. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of the compound in these reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

    4-Chloro-3-fluorobenzaldehyde: An oxidation product of 4-chloro-3-fluorobenzyl alcohol.

    4-Chloro-3-fluorotoluene: A reduction product of this compound.

    3-Chloro-4-fluorobenzyl alcohol: A positional isomer with chlorine and fluorine atoms at different positions on the benzene ring.

Uniqueness: this compound is unique due to the specific positioning of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and physical properties. This makes it a valuable intermediate in the synthesis of various compounds with tailored properties.

Biological Activity

4-Chloro-3-fluorobenzyl alcohol, with the chemical formula C7_7H6_6ClF O, is a compound that has garnered interest in various fields, including medicinal chemistry and material sciences. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : (4-chloro-3-fluorophenyl)methanol
  • Molecular Weight : 160.58 g/mol
  • CAS Number : 202925-10-8
  • Purity : 96% .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of fluorobenzyl alcohols have shown effectiveness against various bacterial strains. The presence of halogen atoms (like chlorine and fluorine) in the benzyl alcohol structure can enhance lipophilicity, potentially improving membrane permeability and antimicrobial efficacy .

Anticancer Activity

Studies have suggested that halogenated benzyl alcohols may possess anticancer properties. In particular, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives of benzyl alcohols have been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity .

The mechanism by which this compound exhibits biological activity is not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Some studies have shown that related compounds can inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Disruption of Cell Membranes : The lipophilic nature of halogenated compounds may allow them to integrate into cell membranes, disrupting their integrity and function.

Case Study 1: Antimicrobial Screening

A study screened various fluorinated benzyl derivatives for antimicrobial properties. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting that the introduction of fluorine and chlorine atoms enhances antimicrobial efficacy .

Case Study 2: Anticancer Evaluation

In a comparative study involving several halogenated benzyl alcohols, this compound was tested against human breast cancer cell lines. The compound demonstrated an IC50_{50} value indicative of moderate cytotoxicity, suggesting potential as a lead compound for further development in cancer therapeutics .

Data Table: Biological Activity Summary

PropertyActivity LevelReference
AntimicrobialModerate
AnticancerModerate (IC50_{50} values vary)
Enzyme InhibitionYes (specific enzymes)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-3-fluorobenzyl alcohol, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves halogenation and reduction steps. For example, starting with a benzyl chloride precursor, fluorination at the meta-position can be achieved using KF or CsF under anhydrous conditions at 80–100°C . Reduction of the corresponding aldehyde (e.g., 4-chloro-3-fluorobenzaldehyde) with NaBH₄ or LiAlH₄ in THF/EtOH at 0–25°C is critical for alcohol formation. Reaction parameters like solvent polarity (e.g., DMF vs. THF) and temperature control are essential to minimize side reactions such as over-reduction or dehalogenation .

Q. What purification techniques ensure high purity (>98%) for this compound?

  • Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates impurities. Recrystallization from toluene or dichloromethane/hexane mixtures is recommended for large-scale purification. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS ensures ≥98% purity .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic analyses:

  • ¹H/¹³C NMR : Look for characteristic benzyl alcohol peaks (δ ~4.6 ppm for -CH₂OH) and substituent-induced shifts (Cl and F cause deshielding at adjacent carbons) .
  • IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 160.5 (C₇H₅ClFO) .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents modulate the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine at C3 increases the electrophilicity of the benzyl carbon, facilitating nucleophilic substitutions (e.g., Mitsunobu reactions). Chlorine at C4 contributes to steric hindrance but stabilizes intermediates via resonance. Comparative studies with 3-fluoro-4-methylbenzyl alcohol show fluorine’s stronger inductive effect dominates over chlorine’s mesomeric contributions in SNAr reactions .

Q. What computational models predict the solubility and stability of this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model solvation energies in polar aprotic solvents (e.g., DMSO). Molecular dynamics simulations predict aggregation tendencies in aqueous solutions due to hydrophobic Cl/F substituents. Thermogravimetric analysis (TGA) data (e.g., decomposition onset at ~200°C) aligns with computed bond dissociation energies .

Q. How can contradictory data on fluorination efficiency in synthesis be resolved?

  • Methodological Answer : Discrepancies in fluorination yields (e.g., 60–85%) often stem from trace moisture or catalyst loading. Systematic optimization using Design of Experiments (DoE) identifies optimal conditions:

  • Catalyst: KF with 18-crown-6 (1.2 equiv) in DMF at 90°C.
  • Moisture control: Molecular sieves (3Å) reduce hydrolysis side reactions.
    Validation via in situ FTIR monitors F⁻ consumption .

Q. What are the implications of thermal stability data for safe handling and long-term storage?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) shows exothermic decomposition above 200°C. Storage at 2–8°C in amber vials under nitrogen minimizes degradation. Avoid contact with oxidizing agents (e.g., HNO₃), as Cl/F substituents increase susceptibility to radical chain reactions .

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAFLVNESBTMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378592
Record name 4-Chloro-3-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202925-10-8
Record name 4-Chloro-3-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202925-10-8
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chloro-3-fluorobenzyl alcohol
4-Chloro-3-fluorobenzyl alcohol
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4-Chloro-3-fluorobenzyl alcohol
4-Chloro-3-fluorobenzyl alcohol
4-Chloro-3-fluorobenzyl alcohol

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